
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylmethyl group attached to an indazole and indole moiety, making it a subject of study in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole and indole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-(cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine
- 3-Methyl-N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine ethyl ester
Uniqueness
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide stands out due to its unique combination of indazole and indole moieties, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C23H24N4O |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O/c28-23(24-14-15-6-2-1-3-7-15)17-11-10-16-12-21(25-20(16)13-17)22-18-8-4-5-9-19(18)26-27-22/h4-5,8-13,15,25H,1-3,6-7,14H2,(H,24,28)(H,26,27) |
Clé InChI |
FCAWWBYULLLTFE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


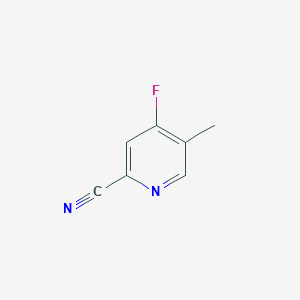
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)

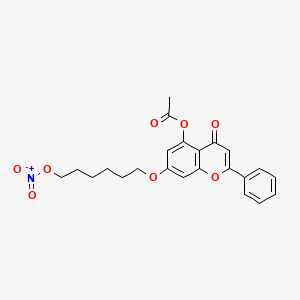
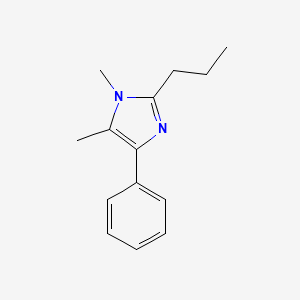

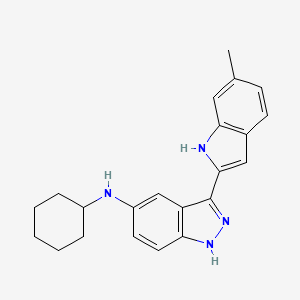

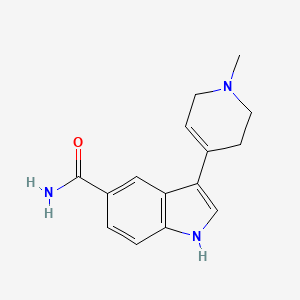


![4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941954.png)

